molecular formula C15H15N3O2S2 B4794737 N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide

N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide

Katalognummer B4794737
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: KCTMYOFFMUACOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide, also known as ETC-1002, is a novel small molecule drug that has been developed for the treatment of cardiovascular diseases. It has been shown to have lipid-lowering effects and is being investigated for its potential to reduce the risk of cardiovascular events.

Wirkmechanismus

N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide works by activating AMP-activated protein kinase (AMPK), which is a key regulator of lipid and glucose metabolism. This leads to increased fatty acid oxidation and decreased fatty acid synthesis, resulting in a reduction in LDL cholesterol and triglycerides. Additionally, N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide has been shown to inhibit acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its lipid-lowering effects, it has been shown to reduce inflammation and improve endothelial function. It has also been shown to improve insulin sensitivity and glucose metabolism, which are important factors in the development of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide is its specificity for AMPK and ACC, which makes it a promising drug for the treatment of cardiovascular diseases. However, one of the limitations is its relatively short half-life, which may require multiple doses per day.

Zukünftige Richtungen

There are several future directions for the development of N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide. One area of research is the investigation of its potential to reduce the risk of cardiovascular events, such as heart attack and stroke. Additionally, there is ongoing research into its potential to treat other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease.
Conclusion
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide is a promising small molecule drug that has been developed for the treatment of cardiovascular diseases. It has been extensively studied for its lipid-lowering effects and has shown potential for reducing the risk of cardiovascular events. Ongoing research is needed to fully understand its potential for treating other metabolic disorders and to optimize its clinical use.

Wissenschaftliche Forschungsanwendungen

N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide has been extensively studied in preclinical and clinical trials for its lipid-lowering effects. It has been shown to reduce LDL cholesterol and triglycerides, while increasing HDL cholesterol levels. In addition, it has been investigated for its potential to reduce inflammation and improve endothelial function, which are important factors in the development of cardiovascular disease.

Eigenschaften

IUPAC Name

N-[[(5-ethylthiophene-3-carbonyl)amino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-12-8-11(9-22-12)14(20)17-18-15(21)16-13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTMYOFFMUACOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[(5-ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide
Reactant of Route 4
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide
Reactant of Route 5
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide
Reactant of Route 6
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.